molecular formula C7H9N3O B8544169 (4-ethoxy-1H-pyrazol-3-yl)acetonitrile

(4-ethoxy-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B8544169
M. Wt: 151.17 g/mol
InChI Key: ZKKOPWPTKHVZPV-UHFFFAOYSA-N
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Description

(4-Ethoxy-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative featuring an ethoxy substituent at the 4-position of the pyrazole ring and an acetonitrile (-CH₂CN) group at the 3-position. Such compounds are intermediates in pharmaceutical and agrochemical research, often serving as building blocks for heterocyclic systems like pyrazolo-triazolopyrimidines .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(4-ethoxy-1H-pyrazol-5-yl)acetonitrile

InChI

InChI=1S/C7H9N3O/c1-2-11-7-5-9-10-6(7)3-4-8/h5H,2-3H2,1H3,(H,9,10)

InChI Key

ZKKOPWPTKHVZPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NN=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents (Pyrazole Ring) Nitrile Position Molecular Weight (g/mol) Key Properties/Applications References
(4-Ethoxy-1H-pyrazol-3-yl)acetonitrile 4-ethoxy, 3-CH₂CN 3 ~207.2 (calculated) Intermediate for fused heterocycles
(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile 1,3-diphenyl, 4-CH₂CN 4 259.31 Lab reagent for organic synthesis
4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile 1-methyl, 3-CN-benzene Benzonitrile 212.25 Pharmaceutical intermediate
Benzonitrile, 4-(4-ethyl-5-methyl-1H-pyrazol-3-yl) 4-ethyl, 5-methyl, 3-CN-benzene Benzonitrile 211.26 Not specified (structural analog)

Key Observations :

  • Nitrile Reactivity : All compounds utilize the nitrile group for downstream reactions (e.g., hydrolysis, Grignard additions), but the position (pyrazole vs. benzonitrile) affects regioselectivity. For example, benzonitrile derivatives (e.g., ) may exhibit reduced nitrile reactivity due to conjugation with the aromatic ring .
Physicochemical Properties
  • Solubility: The ethoxy group likely improves solubility in polar aprotic solvents (e.g., THF, acetonitrile) relative to nonpolar aryl substituents. For instance, compound 15a in was recrystallized from THF, indicating moderate polarity.

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